5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMINZNPVBXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Synthesis (Patent Method)
The most cited method, described in CH642963A5, involves a three-step process:
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Formation of the indole core :
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Nitration :
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Salt Formation :
Table 1: Key Parameters for Condensation-Based Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Indole Formation | 3-Formylindole, 4-piperidone, KOH | Reflux | 10 h | 70 |
| Nitration | HNO₃ (90%), H₂SO₄ | 0–5°C | 2 h | 85 |
| Salt Formation | HCl gas, Et₂O | RT | 30 min | 95 |
Transition Metal-Catalyzed Coupling
An alternative approach employs palladium-mediated cross-coupling to assemble the indole and tetrahydropyridine units:
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Buchwald-Hartwig Amination :
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Limitations :
Optimization of Reaction Conditions
Solvent Systems
Temperature Control
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Indole Condensation :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR (DMSO-d₆):
Industrial-Scale Production
Continuous Flow Nitration
Waste Management
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Acid Recovery :
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Indoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit anticancer properties. Specifically, 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways1.
Neuroprotective Effects
The compound has shown promise in neuroprotection. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property makes it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's2.
Antimicrobial Properties
There is evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains highlights its potential as a lead compound for developing new antibiotics3.
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics4.
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Studies have shown that adding this indole derivative to polymers can improve their conductivity and stability under thermal stress5.
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. It has been found to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders6.
Fluorescent Probes
The compound's fluorescence properties allow it to be used as a probe in biochemical assays. Its ability to selectively bind to specific biomolecules makes it useful for imaging and detection applications in cellular biology7.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | 1 | Induces apoptosis in cancer cells via signaling pathway activation. |
| Neuroprotective Effects | 2 | Reduces oxidative stress; potential treatment for neurodegenerative diseases. |
| Antimicrobial Properties | 3 | Effective against various bacterial strains; potential antibiotic development. |
| Organic Electronics | 4 | Acts as a semiconductor for OLEDs and OPVs; enhances electronic properties. |
| Polymer Composites | 5 | Improves mechanical and thermal stability of polymers. |
| Enzyme Inhibition | 6 | Inhibits enzymes involved in metabolic pathways; potential therapeutic uses. |
| Fluorescent Probes | 7 | Selectively binds biomolecules; useful for imaging applications. |
Mechanism of Action
The mechanism of action of 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tetrahydropyridinyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
The 5-position of the indole ring is critical for receptor affinity. Key analogs include:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at C5 in the target compound contrasts with chloro (Cl) and methoxy (OCH₃) groups in analogs. Electron-withdrawing substituents like NO₂ may enhance metabolic stability but reduce basicity, affecting receptor interactions compared to electron-donating groups (e.g., OCH₃ in RU 24969) .
Modifications in the Tetrahydropyridine Moiety
The THP ring’s substitution pattern impacts conformational flexibility and receptor selectivity:
- Benzyl Substitution : Adding a benzyl group to the THP nitrogen (e.g., 1-benzyl-THP) increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Saturation Effects : Replacing THP with a saturated piperidine ring (e.g., 3-piperidin-4-yl-1H-indole) rigidifies the structure, often diminishing 5-HT₁A/SERT dual affinity .
Receptor Selectivity and Functional Activity
- 5-HT₆ Agonists: The 5-chloro-2-methyl-3-THP-indole analog exhibits nanomolar potency (IC₅₀=7.4 nM) at 5-HT₆ receptors, highlighting the importance of C5 halogenation and C2 alkylation for agonist activity .
- 5-HT₁A/B Agonists : RU 24969 (5-methoxy-3-THP-indole) shows high selectivity for 5-HT₁A (Ki=0.38 nM) over 5-HT₁B (Ki=2.5 nM), suggesting that electron-donating groups favor 5-HT₁A binding .
- Target Compound : The nitro group’s electron-withdrawing nature may shift receptor selectivity toward 5-HT subtypes less explored in current literature, such as 5-HT₂ or 5-HT₇ .
Structural and Computational Insights
- Bioisosteric Replacements: Replacing the indole core with pyrrolo[2,3-b]pyridine (e.g., 3-THP-pyrrolopyridine) retains SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) activity, indicating structural flexibility .
Biological Activity
5-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 109793-85-3) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 243.26 g/mol. The structure includes a nitro group and a tetrahydropyridine moiety linked to an indole ring, which may contribute to its biological activities.
1. Inhibition of Monoamine Oxidases
Research indicates that derivatives of indole compounds can act as inhibitors of monoamine oxidases (MAO), particularly MAO-B. The inhibition of MAO-B is significant as it metabolizes neurotransmitters such as dopamine and is implicated in neurodegenerative diseases like Parkinson's disease. Studies have shown that related compounds exhibit IC50 values ranging from 1 μM to 7 μM for MAO-B inhibition .
2. Neuroprotective Effects
In vitro studies on neuroprotective properties have demonstrated that certain indole derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, compounds similar to this compound were shown to upregulate the expression of antioxidant enzymes and enhance the nuclear translocation of Nrf2, a key regulator in oxidative stress response .
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine. Some indole derivatives have been identified as moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the indole ring and the tetrahydropyridine moiety can significantly affect biological activity. For example:
- The presence of the nitro group at position 5 enhances MAO-B inhibition.
- Substituents on the tetrahydropyridine ring can influence the selectivity and potency against MAO isoforms and cholinesterases .
Data Tables
| Biological Activity | IC50 Values | Reference |
|---|---|---|
| MAO-B Inhibition | 1 - 7 μM | |
| AChE Inhibition | Moderate (exact IC50 not specified) | |
| Neuroprotective Effects | Upregulation of HO-1 |
Case Studies
In one study involving PC12 cells, compounds structurally related to this compound demonstrated significant neuroprotective effects by reversing oxidative stress induced by neurotoxins. These compounds not only inhibited MAO-B but also modulated antioxidant responses through Nrf2 activation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a Fisher indole synthesis using substituted hydrazines and cyclic ketones (e.g., 4-piperidone derivatives). For example, react 4-methoxyphenylhydrazine hydrochloride with benzyl 4-formylpiperidine-1-carboxylate in toluene/acetonitrile under acidic conditions (TFA) at 35°C for 12 hours to form the tetrahydropyridine-indole scaffold .
- Step 2 : Introduce the nitro group via electrophilic nitration. Optimize nitrating agents (e.g., HNO₃/H₂SO₄) and reaction temperatures to avoid over-nitration or decomposition. Monitor regioselectivity using TLC or HPLC.
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by NMR (>95% by ¹H/¹³C NMR) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positioning?
- Methodology :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 8–10 Hz for vicinal protons in the tetrahydropyridine ring) and NOESY correlations to confirm stereochemistry .
- UPLC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calcd for C₁₄H₁₄N₃O₂: 256.1086) and detect impurities .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., nitro group at position 5 vs. 6) by growing single crystals in DMSO/water .
Advanced Research Questions
Q. What computational approaches are suitable for studying the conformational dynamics of the tetrahydropyridine ring in this compound?
- Methodology :
- Step 1 : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to analyze ring puckering and chair/boat transitions. Use a solvated system (water or lipid bilayer) to mimic physiological conditions .
- Step 2 : Calculate free-energy barriers for ring inversion using umbrella sampling or metadynamics. Compare with experimental NMR data (e.g., coupling constants) .
- Step 3 : Validate results with QM/MM hybrid methods (e.g., DFT-B3LYP/6-31G*) to refine electronic interactions involving the nitro group .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s affinity for aminergic GPCRs?
- Methodology :
- Step 1 : Synthesize analogs with modifications at the nitro group (e.g., –NO₂ → –NH₂, –CF₃) and tetrahydropyridine ring (e.g., N-methylation) .
- Step 2 : Conduct radioligand binding assays (e.g., [³H]spiperone for D₂ receptors). Use HEK293 cells expressing cloned human GPCRs and calculate Ki values via competitive displacement curves .
- Step 3 : Corrogate functional activity (e.g., cAMP inhibition for serotonin receptors) using BRET-based biosensors. Compare with reference ligands (e.g., clozapine for 5-HT₂A) .
Q. What strategies mitigate contradictions in biological data between in vitro and in vivo models for this compound?
- Methodology :
- Step 1 : Assess metabolic stability using liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation). Use LC-MS/MS to quantify metabolites .
- Step 2 : Perform pharmacokinetic studies (IV/PO administration in rodents) to measure bioavailability, brain penetration (logBB), and plasma protein binding .
- Step 3 : Validate target engagement via ex vivo autoradiography or PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled derivative) .
Critical Considerations
- Synthetic Challenges : Nitration regioselectivity may require protecting group strategies (e.g., Boc for amine functionalities) to prevent side reactions .
- Biological Interpretation : Cross-reactivity with off-target receptors (e.g., σ₁) necessitates counter-screening panels to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
